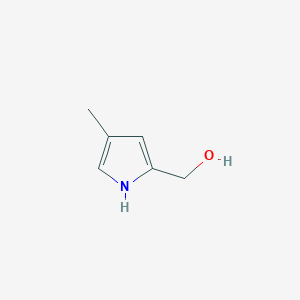

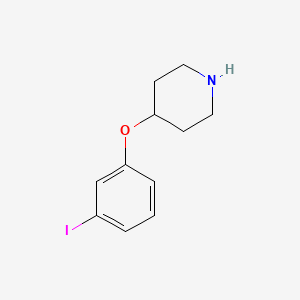

![molecular formula C10H9ClN2O2 B1328568 Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1000017-95-7](/img/structure/B1328568.png)

Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that is part of a broader class of heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and pesticide development due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds such as ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate and various other imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was obtained through a three-step reaction process . Similarly, other imidazo[1,2-a]pyridine derivatives have been synthesized using various starting materials such as 2-aminopyridines and cyclic 1,3-dicarbonyl compounds . These methods demonstrate the versatility and adaptability of synthetic routes to obtain a wide range of imidazo[1,2-a]pyridine derivatives, which could be applied to the synthesis of Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods and, in some cases, by X-ray crystallography. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was calculated using density functional theory (DFT) and compared with X-ray diffraction data, showing consistency between the theoretical and experimental structures . This kind of analysis is crucial for understanding the conformation and electronic properties of the molecules, which are important for their biological activity and reactivity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in a variety of chemical reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation reactions to form pyrazolo[3,4-b]pyridin-3-ones . These reactions are often sensitive to the conditions and the nature of the reactants, allowing for the selective synthesis of different derivatives. The reactivity of these compounds can be exploited to create a diverse array of products with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, the electrostatic potential and frontier molecular orbitals of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate were investigated using DFT, revealing insights into the compound's reactivity . These properties are essential for understanding how these compounds interact with biological targets or how they behave in different environments, which is important for their application as drugs or pesticides.

Scientific Research Applications

Synthesis of Novel Derivatives Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate is used as a synthon for constructing fused triazines, showcasing potential biological activity. Notably, it facilitates the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, characterized by varied spectral properties (Yan-qing Ge et al., 2014). Similarly, the compound is pivotal in synthesizing pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones, highlighting its versatility in creating angular tri-heterocycles (H. Zamora et al., 2004).

Exploration in Coordination Polymers The compound aids in the creation of coordination polymers, showcasing diverse dimensionalities and properties. For instance, it contributes to the formation of zero-dimensional complexes and one-dimensional coordination polymers with significant photoluminescent or magnetic properties (Meng-Ru Yin et al., 2021).

Innovations in Molecular and Supramolecular Chemistry Its use extends to the synthesis of ethyl 2-methyl-2,3-butadienoate, a 1,4-dipole synthon, leading to novel annulation reactions and the formation of highly functionalized tetrahydropyridines (Xue-Feng Zhu et al., 2003). The compound also proves instrumental in constructing fluorescent molecular rotors (FMRs), advancing the field of fluorescence sensing and molecular electronics (S. D. Jadhav & N. Sekar, 2017).

Safety And Hazards

properties

IUPAC Name |

ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQQVELGTHMBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=CC=CC2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226305 |

Source

|

| Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

1000017-95-7 |

Source

|

| Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000017-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

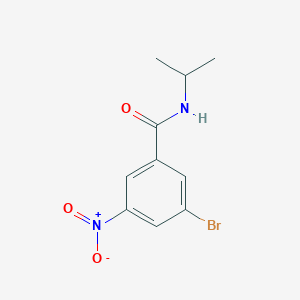

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

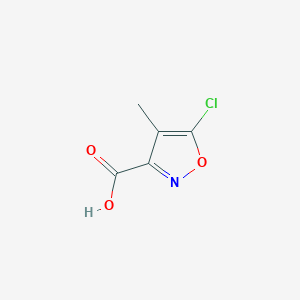

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

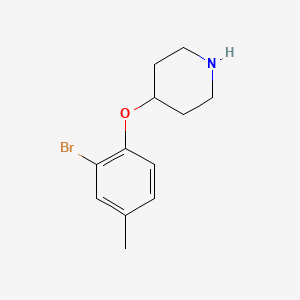

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)